molecular formula C16H11NO B11876118 5H-Indeno[1,2-b]quinolin-10(11H)-one CAS No. 38105-54-3

5H-Indeno[1,2-b]quinolin-10(11H)-one

Cat. No.: B11876118
CAS No.: 38105-54-3
M. Wt: 233.26 g/mol
InChI Key: VSSBKIZSYSOAIW-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-b]quinolin-10(11H)-one: is a heterocyclic compound that features a fused ring system combining an indene and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno[1,2-b]quinolin-10(11H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the palladium-catalyzed cascade reaction of 2-alkynylhalobenzene with 2-alkynylaniline . This reaction proceeds through a series of steps, including cyclization and dehydrogenation, to form the desired indenoquinolinone structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5H-Indeno[1,2-b]quinolin-10(11H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted indenoquinolinones, dihydro derivatives, and other functionalized compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-Indeno[1,2-b]quinolin-10(11H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit DNA gyrase and topoisomerase IV activities, which are essential for bacterial viability . This inhibition disrupts DNA replication and transcription, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Indeno[1,2-b]quinolin-10(11H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

38105-54-3

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

5,11-dihydroindeno[1,2-b]quinolin-10-one

InChI

InChI=1S/C16H11NO/c18-16-12-7-3-4-8-14(12)17-15-11-6-2-1-5-10(11)9-13(15)16/h1-8H,9H2,(H,17,18)

InChI Key

VSSBKIZSYSOAIW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=O)C4=CC=CC=C4N3

Origin of Product

United States

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